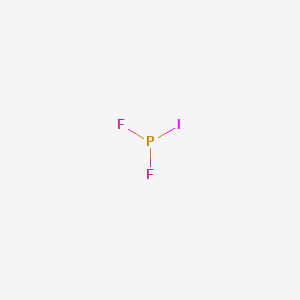
Erbium--manganese (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium–manganese (1/2) is a compound consisting of erbium and manganese in a 1:2 ratio. Erbium is a rare-earth element known for its unique optical properties, while manganese is a transition metal with diverse chemical reactivity. The combination of these elements results in a compound with interesting magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium–manganese (1/2) typically involves the direct reaction of erbium and manganese metals. The reaction is carried out in a controlled atmosphere to prevent oxidation. The metals are heated together in a vacuum or inert gas environment at high temperatures, usually around 1000°C, to form the desired compound.
Industrial Production Methods
Industrial production of erbium–manganese (1/2) follows similar principles but on a larger scale. The process involves the use of high-purity erbium and manganese metals, which are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to obtain the compound in bulk form.
Chemical Reactions Analysis
Types of Reactions
Erbium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Participates in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Strong reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts in solution.
Major Products Formed
Oxidation: Forms erbium oxide and manganese oxide.
Reduction: Produces elemental erbium and manganese.
Substitution: Results in the formation of new metal compounds with substituted ions.
Scientific Research Applications
Erbium–manganese (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Mechanism of Action
The mechanism by which erbium–manganese (1/2) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets by altering their magnetic and electronic environments, which can influence various biochemical pathways. For example, in biological systems, it can enhance imaging contrast by affecting the magnetic resonance signals of surrounding tissues.
Comparison with Similar Compounds
Similar Compounds
- Erbium oxide
- Manganese oxide
- Erbium chloride
- Manganese chloride
Comparison
Erbium–manganese (1/2) is unique due to its combination of rare-earth and transition metal properties. Unlike pure erbium or manganese compounds, it exhibits a blend of magnetic and electronic characteristics that make it suitable for specialized applications. For instance, its magnetic properties are enhanced compared to erbium oxide, and its electronic properties are more diverse than those of manganese oxide.
Properties
CAS No. |
12020-20-1 |
|---|---|
Molecular Formula |
ErMn2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
erbium;manganese |
InChI |
InChI=1S/Er.2Mn |
InChI Key |
PPMYOUUADHHWMP-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


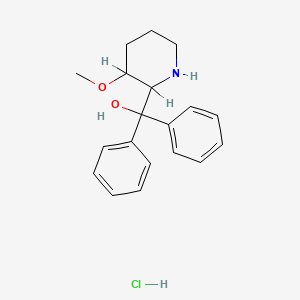
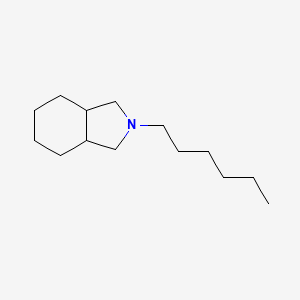
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)

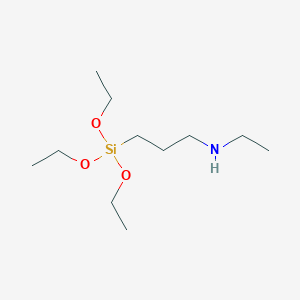
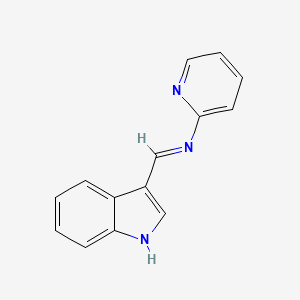
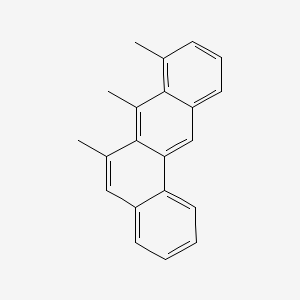

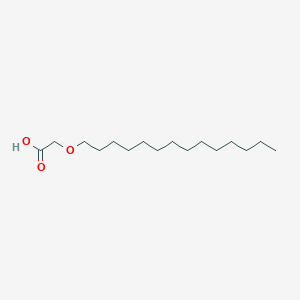
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
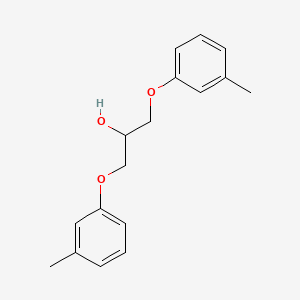
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
